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Modifications to the standard CTAB protocol for difficult-to-lyse fungi

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Compound of Interest					
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Technical Support Center: Fungal DNA Extraction

Welcome to the Technical Support Center for fungal DNA extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with isolating DNA from difficult-to-lyse fungi using the Cetyltrimethylammonium Bromide (CTAB) protocol.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to extract DNA from certain fungi?

A1: The primary challenge lies in the complex and rigid fungal cell wall. This wall is rich in chitin, a fibrous biopolymer that provides significant structural integrity and is highly resistant to degradation.[1] Many fungal species also produce high levels of polysaccharides and phenolic compounds, which can co-precipitate with DNA, leading to impure samples that are unsuitable for downstream applications like PCR and sequencing.[2][3][4]

Q2: What is the role of CTAB in the extraction process?

A2: CTAB (Cetyltrimethylammonium Bromide) is a cationic detergent that plays a dual role in fungal DNA extraction. Firstly, it helps to lyse cell membranes. Secondly, in a high-salt buffer, CTAB forms complexes with proteins and most polysaccharides, which can then be removed

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during the chloroform extraction phase.[3][5] In low-salt conditions, CTAB binds to DNA, allowing for selective precipitation of the DNA while leaving other contaminants, like polysaccharides, in the solution.[3]

Q3: When should I use liquid nitrogen for cell disruption?

A3: Liquid nitrogen is highly recommended for fungi with particularly tough cell walls.[6][7][8] The rapid freezing makes the fungal mycelia or spores brittle, allowing for effective pulverization into a fine powder using a pre-chilled mortar and pestle.[6] This mechanical disruption is crucial for maximizing the surface area for the lysis buffer to act upon, thereby increasing DNA yield.

Q4: What are the key modifications to the standard CTAB protocol for difficult fungi?

A4: Common modifications to the standard CTAB protocol to improve DNA yield and quality from difficult-to-lyse fungi include:

- Enhanced Mechanical Disruption: Incorporating rigorous physical grinding methods like using liquid nitrogen, bead beating, or a micro pestle.[1][9]
- Addition of Reducing Agents: Including compounds like β-mercaptoethanol or Dithiothreitol (DTT) in the lysis buffer to inhibit the activity of nucleases and remove polyphenols.[5][10]
- Incorporation of PVP: Polyvinylpyrrolidone (PVP) is often added to the extraction buffer to bind and remove phenolic compounds.[1]
- Enzymatic Pre-treatment: For extremely recalcitrant fungi, a preliminary step of enzymatic digestion to produce protoplasts (cells without a cell wall) can significantly improve lysis efficiency.[11][12] This typically involves using enzymes like chitinases, cellulases, and lyticases.[11][12]
- Adjusting CTAB and Salt Concentrations: Modifying the concentrations of CTAB and NaCl in the lysis buffer can optimize the precipitation of DNA while minimizing polysaccharide contamination.[13]

Troubleshooting Guide

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Problem	Possible Cause(s)	Recommended Solution(s)
Low DNA Yield	Incomplete cell lysis.	- Enhance mechanical disruption: Grind tissue to a fine powder using liquid nitrogen.[6] - Consider bead beating for vigorous homogenization.[9] - For highly resistant species, perform an enzymatic pre-treatment to generate protoplasts before proceeding with the CTAB protocol.[11][14]
DNA degradation by nucleases.	- Ensure EDTA is present in your lysis buffer to chelate Mg2+, a cofactor for DNases. [2] - Add β-mercaptoethanol or DTT to the lysis buffer to inhibit nuclease activity.[5]	
Poor DNA Purity (Low A260/280 Ratio)	Protein contamination.	- Include Proteinase K in the lysis buffer and ensure optimal incubation temperature and time for complete protein digestion.[6][15] - Perform an additional phenol:chloroform:isoamyl alcohol or chloroform:isoamyl alcohol wash to remove residual proteins.[1][3]
Poor DNA Purity (Low A260/230 Ratio)	Polysaccharide or phenolic compound contamination.	- Add Polyvinylpyrrolidone (PVP) to the extraction buffer to bind and remove phenolic compounds.[1] - A high salt concentration (e.g., 1.4 M NaCl) in the CTAB buffer helps to keep DNA in solution while

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		polysaccharides precipitate. [13] - Consider adding PEG (Polyethylene Glycol) during DNA precipitation, as it can help to selectively precipitate DNA and leave polysaccharides in the supernatant.[16][17]
Viscous, Slimy DNA Pellet	High polysaccharide contamination.	- Perform a pre-wash step with a 1% CTAB buffer to remove exopolysaccharides before cell lysis.[18] - After the initial lysis, a high-salt precipitation step can help to remove polysaccharides before proceeding with DNA precipitation.[13]
DNA is Difficult to Resuspend	The DNA pellet was over-dried.	- Air-dry the pellet for a shorter period. It is ready for resuspension when it becomes translucent.[8] - Resuspend in a pre-warmed buffer (e.g., TE buffer) and incubate at a moderate temperature (e.g., 55-65°C) for a short period to aid dissolution.
No DNA Pellet After Precipitation	Insufficient starting material.	- Increase the amount of fungal tissue used for the extraction.
Incomplete DNA precipitation.	- Ensure the isopropanol or ethanol used for precipitation is ice-cold Increase the precipitation time, potentially overnight at -20°C.[15] - Add a salt solution (e.g., 3M sodium	



acetate) to a final concentration of 0.3M before adding the alcohol to facilitate precipitation.[19]

Experimental Protocols Modified CTAB Protocol for Difficult-to-Lyse Fungi

This protocol integrates several common modifications for improved DNA extraction from challenging fungal species.

- 1. Preparation of Buffers and Reagents:
- CTAB Extraction Buffer:
 - 2% (w/v) CTAB
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 1% (w/v) PVP (Polyvinylpyrrolidone)
 - Just before use, add 0.2% (v/v) β-mercaptoethanol
- Proteinase K: 20 mg/mL solution
- RNase A: 10 mg/mL solution
- Chloroform:Isoamyl Alcohol: 24:1 (v/v)
- Isopropanol: 100% (ice-cold)
- Ethanol: 70% (ice-cold)
- TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)



2. Experimental Workflow:

- Tissue Disruption:
 - Harvest 50-100 mg of fungal mycelia or spores.
 - Freeze the tissue in liquid nitrogen.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
 - Transfer the powdered tissue to a 2 mL microcentrifuge tube.
- Cell Lysis:
 - Add 700 μL of pre-warmed (65°C) CTAB Extraction Buffer to the powdered tissue.
 - Add 10 μL of Proteinase K (20 mg/mL).
 - Vortex briefly to mix.
 - Incubate at 65°C for 60 minutes in a water bath, with occasional gentle inversion every 15-20 minutes.[6]
- Purification:
 - Add an equal volume (approx. 700 μL) of chloroform:isoamyl alcohol (24:1).
 - Mix by inverting the tube gently for 5-10 minutes to form an emulsion.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
 - Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube. Be cautious not to disturb the interface.
- DNA Precipitation:
 - Add 0.7 volumes (approx. 490 μL) of ice-cold isopropanol to the aqueous phase.
 - Mix gently by inversion until a white, stringy DNA precipitate is visible.



- Incubate at -20°C for at least 30 minutes (or overnight for very low DNA concentrations).
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
- DNA Washing:
 - o Carefully discard the supernatant without disturbing the DNA pellet.
 - Wash the pellet with 1 mL of ice-cold 70% ethanol. This removes residual salts and CTAB.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Carefully discard the ethanol.
 - Repeat the wash step if the pellet appears discolored.
- · Resuspension:
 - Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this will make it difficult to resuspend.
 - Resuspend the DNA in 50-100 μL of TE Buffer.
 - To aid resuspension, you can incubate at 55°C for 10 minutes.
 - Add 1 μL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.
- Storage:
 - Store the purified genomic DNA at -20°C for long-term use.

Data Presentation

Table 1: Comparison of DNA Yield and Purity from a Modified CTAB Protocol vs. Commercial Kits

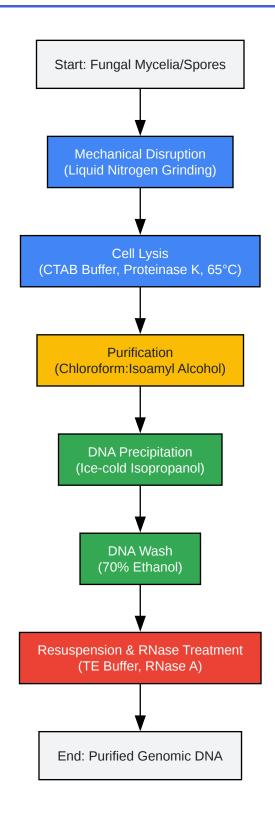


Fungal Species	Extraction Method	Mean DNA Yield (ng/μL)	A260/280 Ratio	A260/230 Ratio
Aspergillus spp.	Modified CTAB	150 ± 25	1.85 ± 0.05	2.10 ± 0.10
Commercial Kit A	80 ± 15	1.82 ± 0.07	1.90 ± 0.15	
Commercial Kit B	65 ± 20	1.78 ± 0.10	1.75 ± 0.20	_
Fusarium spp.	Modified CTAB	180 ± 30	1.88 ± 0.04	2.15 ± 0.08
Commercial Kit A	95 ± 20	1.85 ± 0.06	1.95 ± 0.12	
Commercial Kit B	75 ± 18	1.80 ± 0.09	1.80 ± 0.18	-
Penicillium spp.	Modified CTAB	130 ± 20	1.86 ± 0.05	2.05 ± 0.11
Commercial Kit A	70 ± 12	1.83 ± 0.08	1.88 ± 0.14	
Commercial Kit B	55 ± 15	1.75 ± 0.12	1.70 ± 0.22	-

Note: The data presented in this table is a synthesized representation based on findings where modified CTAB protocols generally outperform commercial kits in terms of DNA yield for difficult fungal species.[1]

Visualizations

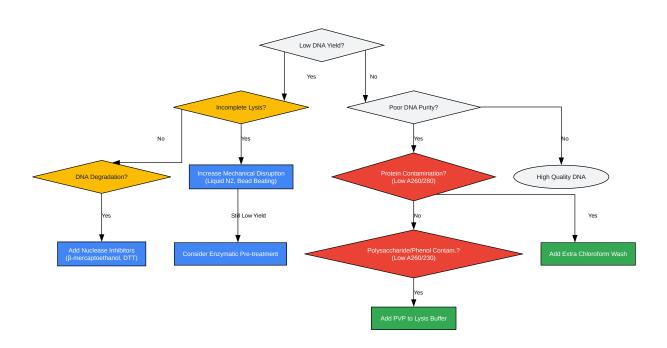




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Caption: Workflow for the modified CTAB DNA extraction protocol.





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Caption: Troubleshooting logic for common CTAB extraction issues.

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